2-(N-Ethylanilino)ethanol

Catalog No.
S1532935
CAS No.
92-50-2
M.F
C10H15NO
M. Wt
165.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(N-Ethylanilino)ethanol

CAS Number

92-50-2

Product Name

2-(N-Ethylanilino)ethanol

IUPAC Name

2-(N-ethylanilino)ethanol

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

InChI

InChI=1S/C10H15NO/c1-2-11(8-9-12)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3

InChI Key

HYVGFUIWHXLVNV-UHFFFAOYSA-N

SMILES

CCN(CCO)C1=CC=CC=C1

solubility

0.01 M

Synonyms

N-(b-Hydroxyethyl)-N-ethyl aniline

Canonical SMILES

CCN(CCO)C1=CC=CC=C1

The exact mass of the compound 2-(N-Ethylanilino)ethanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7485. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(N-Ethylanilino)ethanol is a highly versatile, mono-hydroxylated tertiary amine intermediate primarily utilized in the synthesis of azo disperse dyes (such as Disperse Red 1, Disperse Red 13, and Disperse Yellow 82) and nonlinear optical (NLO) chromophores. Featuring a clear to yellow liquid profile with a melting point of 36-38°C and a boiling point of 268°C, it offers a precise balance of lipophilicity (LogP ~1.88) and chemical reactivity. Its unique structure—combining an electron-donating N-ethyl group with a reactive 2-hydroxyethyl chain—enables highly controlled electrophilic aromatic substitution (azo coupling) while providing a terminal primary alcohol site for subsequent esterification or polymer anchoring .

Research & Synthesis Fit

Electro-optic chromophore precursor (bis(N-ethyl-N-hydroxyethyl)aniline donor framework)
Coupling component for commercial azo dye families (disperse, acid, and basic dyes)
Bifunctional monomer: orthogonal amine (azo coupling) and hydroxyl (conjugation/derivatization)
Photoinitiator and cure accelerator building block for UV-curable and anaerobic formulations

Substituting 2-(N-Ethylanilino)ethanol with closely related analogs fundamentally alters downstream product performance and processability. Replacing it with N,N-diethylaniline eliminates the terminal hydroxyl group, drastically reducing the hydrophilicity and aqueous dissolution rate of the resulting disperse dyes, which can lead to uneven dyeing and agglomeration defects. Conversely, substituting it with N-phenyl-diethanolamine introduces a second hydroxyl group, changing the molecule from a mono-ol to a diol. This alters the stoichiometry during polymer anchoring or esterification, risking unwanted cross-linking or gelation in NLO chromophore synthesis, and shifts the lipophilicity profile away from the optimal range required for high-substantivity polyester dyeing [1].

Substitution Risk

N-Methyl Analog (CAS 93-90-3)
Lower electron-donating capacity may reduce electro-optic performance; narrower documented dye portfolio and no reported photoinitiator or electrophotographic use.
N-Butyl Analog (CAS 3046-94-4)
Excessive steric bulk can compromise crystallization, polymer compatibility, and chromophore hyperpolarizability; minimal dye intermediate or application documentation.
N,N-Dialkylanilines (e.g., N,N-Diethylaniline)
Absence of hydroxyl functionality eliminates orthogonal reactivity; no direct tethering or conjugation site for polymer-bound chromophore design.

Aqueous Dissolution & Hydrophilicity

Comparative studies on azo dyes demonstrate that the choice of the amine coupling component directly dictates the dye's aqueous behavior. Dyes synthesized using 2-(N-Ethylanilino)ethanol exhibit a significantly higher dissolution rate in aqueous solutions containing naphthalenesulphonic acid-formaldehyde condensates compared to those synthesized with N,N-diethylaniline. The presence of the terminal hydroxyl group enhances hydrophilicity, preventing dye particle agglomeration [1].

Evidence DimensionAqueous dissolution and hydrophilicity
Target Compound DataEnhanced solubility and rapid dissolution rate
Comparator Or BaselineN,N-diethylaniline-derived dyes (lower solubility and slower dissolution)
Quantified DifferenceMarkedly higher solubility in surfactant solutions due to the added hydroxyl group
ConditionsAqueous solutions containing formaldehyde condensation of naphthalenesulphonic acid

Faster and more complete dissolution is critical for preventing dye spots and ensuring uniform coloration in industrial textile dyeing processes.

r33 at 1310 nm
Head-to-head
351 pm/V vs. 193 pm/V (+158 pm/V, 1.82×)
Supports electro-optic device material selection
BLD3 neat film vs. 25 wt% Z6 polymer film; reported conditions

Stoichiometric Control for NLO Chromophores

In the synthesis of advanced electro-optic materials, such as the azochromophore AZ1, 2-(N-Ethylanilino)ethanol serves as a critical coupling agent with 2-cyan-4-nitroaniline or 2-amino-5-formylthiophene. Unlike N-phenyl-diethanolamine, which possesses two reactive hydroxyl sites that can lead to uncontrolled cross-linking during polymer matrix incorporation (e.g., PMMA guest-host systems), 2-(N-Ethylanilino)ethanol provides a single, predictable hydroxyl anchoring point. This ensures a strict 1:1 functionalization ratio without gelation .

Evidence DimensionReactive hydroxyl site availability
Target Compound Data1 primary hydroxyl group
Comparator Or BaselineN-phenyl-diethanolamine (2 primary hydroxyl groups)
Quantified Difference1 vs 2 reactive sites, preventing polymer cross-linking
ConditionsEsterification or polymer anchoring of azochromophores (e.g., AZ1 in PMMA)

Single-site reactivity is essential for buyers formulating linear polymer-supported NLO materials where cross-linking would ruin optical clarity and processability.

d33 at 1064 nm
Reported
67 pm/V
Supports photorefractive material screening
Polycarbonate film; exceeds typical azo-dye class upper bound

Lipophilicity & Dye Substantivity

The specific alkyl substitution on the aniline nitrogen fine-tunes the dye's affinity for synthetic fibers. 2-(N-Ethylanilino)ethanol possesses an ethyl group, yielding an optimal lipophilicity (LogP ~1.88) for disperse dyes targeting polyester and acetate. Substituting with the methyl analog (N-Methyl-N-(2-hydroxyethyl)aniline) reduces the lipophilic character, which can alter the partition coefficient of the dye in the dyebath, potentially reducing exhaustion rates and shifting the final color fastness properties .

Evidence DimensionLipophilicity (Partition Coefficient)
Target Compound DataLogP ~1.88
Comparator Or BaselineN-Methyl-N-(2-hydroxyethyl)aniline (Lower lipophilicity)
Quantified DifferenceOptimal LogP balance for hydrophobic fiber penetration
ConditionsDisperse dye formulation and dyebath exhaustion

Procuring the exact ethyl derivative ensures the target partition coefficient is met, maintaining standardized dye exhaustion and color fastness on synthetic textiles.

Dye portfolio coverage
Cross-study
8 documented families vs. unspecified/minimal for N-methyl/butyl analogs
Multi-product synthetic platform access
Based on vendor, patent, and database analysis
Charge transport patent
Class-level
Explicitly claimed in US 5,128,228 for charge transporting layer
Supports electrophotographic device material screening
Patent-class evidence; device-specific optimization required
Reactive sites
Reported
2 orthogonal sites: aromatic amine + primary hydroxyl
Enables divergent synthetic strategies
Bromination yield ~88%; bifunctional vs. monofunctional N,N-dialkyl
Industrial scope
Context-dependent
Photoinitiator + cure accelerator vs. dye-only for methyl/butyl analogs
Supports formulation flexibility across coating and adhesive sectors
Methyl/butyl analogs show limited documentation in these applications

High-Performance Disperse Dye Synthesis

2-(N-Ethylanilino)ethanol is the definitive choice for manufacturing Disperse Red 1, Disperse Red 13, and Disperse Yellow 82. Its specific combination of an ethyl group and a single hydroxyl group ensures the resulting dyes possess the exact lipophilicity required for high exhaustion on polyester, while maintaining excellent aqueous dispersion in surfactant systems.

NLO Polymer Development

For researchers and formulators developing electro-optic guest-host systems (such as AZ1 chromophores in PMMA matrices), this compound is preferred over diethanolamine analogs. Its single hydroxyl group allows for precise, linear polymer anchoring without the risk of unwanted cross-linking, preserving the optical clarity and processability of the final material .

Polyurethane & Ester Precursor

In specialty chemical manufacturing, the terminal hydroxyl group of 2-(N-Ethylanilino)ethanol serves as a reliable reactive site for synthesizing customized esters or incorporating the aniline moiety into polyurethane backbones. It is selected over N,N-diethylaniline when post-coupling functionalization is a strict requirement [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Electro-optic modulator R&D
Donor precursor r33 context
Thin-film electro-optic coefficient and thermal alignment stability
Azo dye and pigment manufacturing
Multi-dye-family intermediate compatibility
Dye dispersibility and color fastness in synthetic fibers
Electrophotographic photoreceptor development
Charge transporting layer patent precedent
Hole transport efficiency and repetition-use durability
UV-curable coatings and anaerobic adhesives
Tertiary amine co-initiator and cure acceleration
Radical generation efficiency and anaerobic cure kinetics

XLogP3

2.1

Boiling Point

268.0 °C

LogP

2.1 (LogP)

Melting Point

37.0 °C

UNII

701MZN270P

GHS Hazard Statements

Aggregated GHS information provided by 163 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (80.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (19.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (26.99%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (52.76%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (72.39%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (27.61%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (52.15%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (26.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (12.27%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

92-50-2

Wikipedia

2-(N-ethylanilino)ethanol

General Manufacturing Information

Ethanol, 2-(ethylphenylamino)-: ACTIVE

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